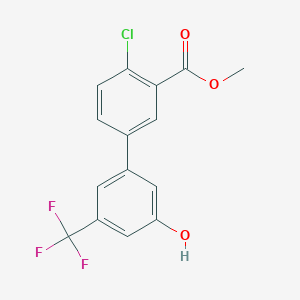
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, also known as 5-CMC, is a powerful and versatile organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a chlorinated phenol derivative with a trifluoromethyl group, and is used in various chemical reactions and synthesis methods. This compound is highly soluble in organic solvents and is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. The structure of 5-CMC is displayed below.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed to interact with the active sites of enzymes, such as cytochrome P450 and NADPH oxidases, to inhibit their activity. Additionally, it has been shown to interact with other proteins and enzymes, such as DNA polymerase and RNA polymerase, and to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been shown to inhibit the activity of enzymes, such as cytochrome P450 and NADPH oxidases. Additionally, it has been shown to interact with other proteins and enzymes, such as DNA polymerase and RNA polymerase, and to affect their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high solubility in organic solvents, its versatility in the synthesis of various organic compounds, and its potential as an inhibitor of enzymes. However, due to its limited understanding of its mechanism of action and biochemical and physiological effects, it is important to use caution when using this compound in laboratory experiments.
Orientations Futures
In order to gain a better understanding of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%, further research is needed to explore its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential as an inhibitor of enzymes, such as cytochrome P450 and NADPH oxidases, and its potential as a tool for the synthesis of various organic compounds. Finally, further research is needed to explore its potential for use in the investigation of drug-target interactions.
Méthodes De Synthèse
The synthesis of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is achieved through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with trifluoromethyl iodide to form the intermediate 5-chloro-3-methoxycarbonylphenyl trifluoromethyl iodide. This intermediate is then reacted with sodium hydroxide to form the final product, 5-(4-chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol.
Applications De Recherche Scientifique
The versatile properties of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% make it a valuable tool for scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been studied as a potential inhibitor of enzymes, such as cytochrome P450 and NADPH oxidases. Additionally, it has been used in the synthesis of bioactive compounds, such as natural products, and in the investigation of drug-target interactions.
Propriétés
IUPAC Name |
methyl 2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKZLBTMJQBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686752 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-68-4 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)





